Home > Products > Screening Compounds P13568 > Cav 2.2 blocker 1
Cav 2.2 blocker 1 -

Cav 2.2 blocker 1

Catalog Number: EVT-2846272
CAS Number:
Molecular Formula: C25H29ClN2O2
Molecular Weight: 425.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cav2.2 channels, also known as N-type calcium channels, are voltage-gated calcium channels found primarily in the central and peripheral nervous systems. They play a crucial role in neurotransmitter release, particularly in pain pathways. [, ]

Cav2.2 blockers are a class of compounds that inhibit the flow of calcium ions through these channels, thereby reducing neuronal excitability and attenuating pain signals. [, ] These compounds are categorized based on their mechanism of action:

  • State-dependent blockers: Bind more effectively to open or inactivated channels, offering potentially greater selectivity for pain pathways with hyperactive neurons. [, ]
  • State-independent blockers: Bind to the channel regardless of its state. []

Examples of Cav2.2 blockers:

  • ω-Conotoxin GVIA: A peptide toxin found in cone snail venom. It acts as a potent and selective Cav2.2 blocker, often used as a research tool to study channel function. [, , ]
  • Ziconotide (Prialt®): A synthetic version of ω-conotoxin GVIA approved for the treatment of severe chronic pain. Due to its peptide nature, it requires intrathecal administration. [, ]
  • Small-molecule blockers: Researchers are actively developing small-molecule Cav2.2 blockers with improved properties, such as oral bioavailability and reduced side effects. Examples include:
    • (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1): Demonstrated state-dependent Cav2.2 block and promising analgesic effects in preclinical models. []
    • RD2: An orally available compound that competes with ω-conotoxin GVIA for binding to Cav2.2, showing antiallodynic effects in animal models. []
Future Directions
  • Developing subtype-selective inhibitors: Designing compounds that specifically target Cav2.2 channels while sparing other subtypes could potentially minimize side effects. []
  • Improving drug delivery: Exploring novel drug delivery systems for existing Cav2.2 blockers, such as ziconotide, may enhance their efficacy and reduce the need for invasive administration routes. []
  • Investigating combination therapies: Combining Cav2.2 blockers with other analgesic agents, such as opioids or nonsteroidal anti-inflammatory drugs, could potentially improve pain relief and reduce opioid dependence. []

ω-Conotoxin GVIA

Compound Description: ω-Conotoxin GVIA (ωCGVIA) is a peptide toxin derived from the venom of the marine cone snail Conus geographus. It acts as a potent and selective blocker of N-type calcium channels (CaV2.2) []. ωCGVIA has been widely used as a pharmacological tool to investigate the role of CaV2.2 channels in various physiological processes, including pain transmission.

Relevance: ω-Conotoxin GVIA is a well-established, high-affinity blocker of the CaV2.2 channel, the same target as Cav 2.2 blocker 1. This shared target makes ωCGVIA a structurally related compound. Furthermore, [] highlights the structural similarity between Cav 2.2 blocker 1 and ω-Conotoxin GVIA, emphasizing their shared ability to bind to and inhibit CaV2.2 channels.

Ziconotide

Compound Description: Ziconotide (Prialt) is a synthetic form of ω-conotoxin MVIIA, another peptide toxin found in the venom of Conus magus. Similar to ωCGVIA, ziconotide is a potent and selective N-type calcium channel (CaV2.2) blocker []. It is approved by the FDA for the treatment of severe chronic pain, specifically for intrathecal administration.

Relevance: Ziconotide shares the same molecular target as Cav 2.2 blocker 1, the CaV2.2 channel. This common target classifies ziconotide as a structurally related compound because it exhibits a similar mechanism of action by blocking this specific calcium channel subtype. [] further emphasizes this relationship, stating that both ziconotide and Cav 2.2 blocker 1 target the CaV2.2 channel.

Pregabalin

Compound Description: Pregabalin (Lyrica) is an anticonvulsant drug also used to treat neuropathic pain. It acts by binding to the α2δ subunit of voltage-gated calcium channels, including CaV2.2 [, ]. This binding reduces the release of excitatory neurotransmitters, such as glutamate, contributing to its analgesic effects.

Relevance: Although pregabalin binds to the α2δ subunit rather than directly blocking the channel pore like Cav 2.2 blocker 1, it ultimately affects the function of CaV2.2 channels. This shared target makes pregabalin a related compound. [, ] highlight this shared target and discuss the analgesic effects of both pregabalin and Cav 2.2 blocker 1.

Duloxetine

Compound Description: Duloxetine (Cymbalta) is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly prescribed for depression and anxiety disorders. It also exhibits efficacy in treating neuropathic pain []. While its exact mechanism of action in pain management is not fully understood, duloxetine is believed to increase the levels of serotonin and norepinephrine in the spinal cord, inhibiting pain signal transmission.

Source and Classification

Cav 2.2 blocker 1 is derived from natural sources, particularly from conotoxins found in the venom of marine cone snails. These peptides have evolved to selectively inhibit specific calcium channels, making them valuable for pharmacological research and drug development. The classification of Cav 2.2 blocker 1 falls under calcium channel blockers, with a specific focus on voltage-gated calcium channels.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cav 2.2 blocker 1 involves several key steps that begin with the construction of its core flavonoid structure. The synthetic route typically includes:

  1. Formation of the Flavonol Backbone: The initial step involves creating a hydroxylated flavonol framework through chemical reactions such as alkylation and oxidation.
  2. Functionalization: Subsequent reactions introduce specific functional groups that enhance the compound's potency and selectivity for the Cav 2.2 channel.
  3. Purification: After synthesis, the compound undergoes purification processes, such as chromatography, to isolate the desired product from by-products.
  4. Characterization: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of Cav 2.2 blocker 1.
Molecular Structure Analysis

Structure and Data

The molecular structure of Cav 2.2 blocker 1 can be represented as follows:

  • Chemical Formula: C₁₅H₁₄O₅
  • Molecular Weight: Approximately 286.27 g/mol
  • Structural Features:
    • Hydroxyl groups that enhance solubility and bioactivity.
    • A flavonoid core that contributes to its interaction with calcium channels.

The detailed structural analysis reveals how these features contribute to its function as a calcium channel blocker.

Chemical Reactions Analysis

Reactions and Technical Details

Cav 2.2 blocker 1 engages in specific chemical interactions that inhibit calcium ion flow through the N-type calcium channels:

  1. Binding Mechanism: The compound binds to the extracellular domain of the Cav 2.2 channel, blocking ion permeation.
  2. Reversible Inhibition: The binding is characterized by rapid kinetics, allowing for reversible inhibition which is crucial for therapeutic applications where temporary modulation of calcium influx is desired.
  3. Conformational Changes: Upon binding, conformational changes in the channel protein occur, effectively closing the channel and preventing further calcium entry.
Mechanism of Action

Process and Data

The mechanism by which Cav 2.2 blocker 1 exerts its effects involves several steps:

  1. Channel Binding: The compound selectively binds to the Cav 2.2 channel at specific sites that are critical for ion conduction.
  2. Inhibition of Calcium Influx: By obstructing the channel's pore, it prevents calcium ions from entering neurons during depolarization events.
  3. Impact on Neurotransmitter Release: The inhibition of calcium influx reduces neurotransmitter release at synapses, which can alleviate pain signaling pathways in conditions such as neuropathic pain.

Experimental data demonstrate that Cav 2.2 blocker 1 effectively reduces calcium currents in neuronal cells, validating its role as a potent inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cav 2.2 blocker 1 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not widely published but can be determined through experimental methods during synthesis characterization.

These properties influence its formulation for potential therapeutic applications.

Applications

Scientific Uses

Cav 2.2 blocker 1 has several promising applications in scientific research:

  • Pain Management: As a selective inhibitor of N-type calcium channels, it is being investigated for its ability to relieve neuropathic pain.
  • Neuroscience Research: This compound serves as a valuable tool for studying calcium signaling pathways in neurons and understanding their role in various neurological disorders.
  • Drug Development: Its efficacy as a calcium channel blocker makes it a candidate for developing new analgesics with fewer side effects compared to traditional opioids.

Properties

Product Name

Cav 2.2 blocker 1

IUPAC Name

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole

Molecular Formula

C25H29ClN2O2

Molecular Weight

425.0 g/mol

InChI

InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3

InChI Key

LDURKOGJFOYENC-UHFFFAOYSA-N

SMILES

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C

Solubility

not available

Canonical SMILES

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.